

# 2-Fluoro-2-methylpropane-1,3-diol: Technical Guide & Historical Analysis

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## Compound of Interest

Compound Name: 2-Fluoro-2-methylpropane-1,3-diol

CAS No.: 1639042-83-3

Cat. No.: B1399771

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## Executive Summary

**2-Fluoro-2-methylpropane-1,3-diol** (CAS: 1639042-83-3) is a specialized fluorinated aliphatic diol that has emerged as a critical building block in modern medicinal chemistry, particularly in the development of Selective Estrogen Receptor Degraders (SERDs) and modulators.<sup>[1][2][3][4]</sup> Unlike generic solvents or simple reagents, this compound serves as a "metabolic blocker" and structural scaffold, leveraging the unique electronic and steric properties of the geminal fluoro-methyl motif to enhance the pharmacokinetic profiles of drug candidates.

This guide details the discovery, synthetic evolution, and application of **2-Fluoro-2-methylpropane-1,3-diol**, providing researchers with a self-validating protocol for its preparation and use.

## Part 1: Discovery & Historical Context

### The "Fluorine Effect" and Neopentyl Isosteres

The history of **2-Fluoro-2-methylpropane-1,3-diol** is inextricably linked to the "Fluorine Renaissance" in drug discovery during the early 21st century. While fluorinated malonates were

explored in academic settings in the late 20th century, this specific diol gained prominence around 2014-2015.

It was identified as a strategic intermediate in patent filings by major biopharmaceutical entities (e.g., Genentech, Arachne Therapeutics) targeting the Estrogen Receptor alpha (ER $\alpha$ ). The drive was to create novel tetrahydro-pyrido[3,4-b]indole derivatives that could overcome resistance mechanisms in breast cancer treatment.

Why this specific structure? Medicinal chemists often employ the neopentyl glycol motif (2,2-dimethylpropane-1,3-diol) to improve stability. However, the gem-dimethyl group can still be susceptible to metabolic oxidation or may not provide the precise dipole moment required for binding affinity. Replacing one methyl group with a fluorine atom (or introducing fluorine into the scaffold) achieves two goals:

- **Metabolic Blocking:** The C-F bond is metabolically inert and prevents hydroxylation at the 2-position.
- **Electronic Tuning:** The electronegativity of fluorine lowers the pKa of adjacent functional groups and alters the lipophilicity (LogP) of the final drug molecule.

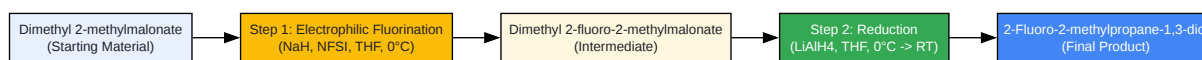
## Timeline of Prominence[4]

- **Pre-2010:** Academic exploration of electrophilic fluorination of malonates. The diol exists as a theoretical or rarely isolated intermediate.
- **2014-2015:** First major appearance in patent literature (e.g., WO2016097072, US 9,980,947) as a key linker for ER modulators.
- **2016-Present:** Establishment as a commercially available building block for "Fragment-Based Drug Design" (FBDD).

## Part 2: Technical Synthesis & Methodology

The synthesis of **2-Fluoro-2-methylpropane-1,3-diol** is a two-step process requiring strict control of moisture and temperature. The standard industrial route involves the electrophilic fluorination of a malonate ester followed by exhaustive reduction.

## Reaction Scheme



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Figure 1: Synthetic pathway from dimethyl 2-methylmalonate to the target diol.

## Protocol 1: Electrophilic Fluorination

Objective: Introduce the fluorine atom at the alpha-carbon.

- Reagents:
  - Dimethyl 2-methylmalonate (1.0 eq)
  - Sodium Hydride (NaH, 60% dispersion in oil) (1.15 eq)
  - N-Fluorobenzenesulfonimide (NFSI) (1.05 eq)[5]
  - Solvent: Anhydrous THF
- Procedure:
  - Activation: In a flame-dried flask under N<sub>2</sub>, suspend NaH in anhydrous THF at 0°C.
  - Deprotonation: Add Dimethyl 2-methylmalonate dropwise. The evolution of H<sub>2</sub> gas will occur. Stir for 30 minutes to ensure complete enolate formation.
  - Fluorination: Add NFSI (dissolved in THF) dropwise to the enolate solution at 0°C.
  - Workup: Quench with saturated NH<sub>4</sub>Cl. Extract with EtOAc. The intermediate, Dimethyl 2-fluoro-2-methylmalonate, is often used directly or purified via distillation.

## Protocol 2: Exhaustive Reduction

Objective: Convert the diester to the diol.

- Reagents:
  - Dimethyl 2-fluoro-2-methylmalonate (Intermediate)[4][5][6][7]
  - Lithium Aluminum Hydride (LiAlH<sub>4</sub>) (2.5 - 3.0 eq)
  - Solvent: Anhydrous THF
- Procedure:
  - Setup: Place LiAlH<sub>4</sub> solution (1M in THF) in a dry flask under N<sub>2</sub> at 0°C.
  - Addition: Add the fluorinated malonate intermediate dropwise. Caution: Exothermic reaction.
  - Reduction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours.
  - Fieser Quench: Cool to 0°C. Carefully add water (1x volume of LAH mass), then 15% NaOH (1x), then water (3x).
  - Isolation: Filter the aluminum salts through Celite. Concentrate the filtrate to yield **2-Fluoro-2-methylpropane-1,3-diol**.

## Key Physical Properties[3][4]

Property	Value	Note
Molecular Formula	C <sub>4</sub> H <sub>9</sub> FO <sub>2</sub>	
Molecular Weight	108.11 g/mol	
Appearance	Colorless to pale yellow liquid	Viscous due to H-bonding
Boiling Point	~217°C (Predicted)	High BP due to diol functionality
Density	1.137 g/cm <sup>3</sup>	Denser than non-fluorinated analog
LogP	-0.67	Hydrophilic
Solubility	DMSO, Methanol, THF	Poor solubility in non-polar solvents

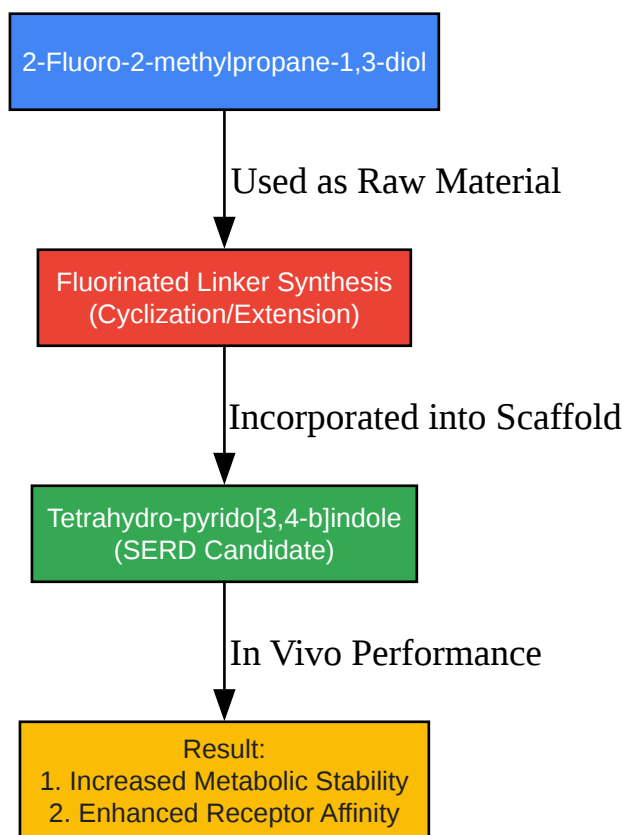
## Part 3: Applications in Drug Discovery

The primary utility of **2-Fluoro-2-methylpropane-1,3-diol** is as a linker in PROTACs (Proteolysis Targeting Chimeras) and SERDs.

### Mechanism of Action in SERDs

In the context of Estrogen Receptor modulators (e.g., GDC-0810 analogs), the diol is cyclized or extended to form side chains that protrude into the ligand-binding domain (LBD) of the receptor.

- **Conformational Lock:** The fluorine atom introduces a "gauche effect," biasing the conformation of the alkyl chain. This reduces the entropic penalty of binding to the receptor.
- **Metabolic Stability:** The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol). By placing fluorine at the branching point, the molecule resists oxidative dealkylation by Cytochrome P450 enzymes.



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Figure 2: Logic flow of the diol's application in pharmaceutical development.

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